REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:8](O)[CH:9]=[CH2:10].CCCCCC>O>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:10][CH:9]=[CH2:8])=[O:6]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
shaken with 7% aqueous sodium hydrogencarbonate solution (2×500 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was heated for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was simultaneously removed with Dean-Stark apparatus (Vogel's Textbook of Practical Organic Chemistry, Fourth Ed., Longman, London, 1978, p. 411)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained solution was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
after the filtration of the drying agent hexane
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISTILLATION
|
Details
|
The crude residue was distilled under reduced pressure 10 mbar at the temperature of 95° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.2 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |